7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid
Description
Properties
CAS No. |
89160-49-6 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-(2,1,3-benzoxadiazol-4-ylamino)heptanoic acid |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)8-3-1-2-4-9-14-10-6-5-7-11-13(10)16-19-15-11/h5-7,14H,1-4,8-9H2,(H,17,18) |
InChI Key |
QAVYIRTZHBOVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Aminoheptanoic Acid Intermediate
A key precursor is 7-aminoheptanoic acid, which can be synthesized via established methods involving:
- Hydrolysis of ethyl 7-aminoheptanoate : Starting from ethyl esters, hydrolysis under acidic or basic conditions yields the free acid.
- Selective amination of heptanoic acid derivatives : Methods include reductive amination or substitution reactions to introduce the amino group at the 7-position.
A patented method (CN103319358B) describes an efficient preparation of 7-aminoheptanoic acid involving ethyl ester intermediates and controlled reaction conditions to optimize yield and purity.
Synthesis of the Benzoxadiazole Amine
The benzoxadiazole moiety, specifically 2,1,3-benzoxadiazol-4-amine, is typically prepared by:
- Cyclization reactions involving o-nitroaniline derivatives and appropriate reagents to form the benzoxadiazole ring.
- Reduction of nitro groups to amines when necessary.
This intermediate is commercially available or can be synthesized via literature methods involving diazotization and cyclization steps.
Coupling Reaction to Form 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic Acid
The critical step is the formation of the amino linkage between the benzoxadiazole amine and the heptanoic acid chain. Common methods include:
- Amide bond formation via carbodiimide coupling agents (e.g., EDC, DCC) in the presence of base and solvents like DMF or dichloromethane.
- Use of activated esters or acid chlorides of heptanoic acid to react with the benzoxadiazole amine.
- Direct nucleophilic substitution if suitable leaving groups are present on the heptanoic acid derivative.
Reaction conditions such as temperature, solvent, and molar ratios are optimized to maximize yield and minimize side reactions.
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography, HPLC).
- Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Comparative Data Table of Preparation Steps
Research Findings and Optimization Insights
- The choice of coupling agent significantly affects the yield and purity. EDC is preferred for milder conditions and fewer side products.
- Solvent selection impacts solubility and reaction kinetics; DMF and dichloromethane are commonly used.
- Temperature control is critical during coupling to prevent decomposition of sensitive benzoxadiazole moiety.
- The use of protecting groups on the amino or carboxyl groups is sometimes necessary to avoid side reactions, especially in multi-step syntheses.
- Recent patents and literature emphasize scalable methods for industrial production, focusing on cost-effective reagents and minimizing purification steps.
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid is as a fluorescent probe in biochemical assays. The benzoxadiazole moiety exhibits strong fluorescence, making it suitable for tracking biological processes in live cells. Studies have shown that derivatives of benzoxadiazole can selectively label proteins and nucleic acids, facilitating imaging techniques such as fluorescence microscopy .
Inhibition of Enzymatic Activity
Research indicates that compounds with benzoxadiazole structures can act as inhibitors for various enzymes. For instance, derivatives have been developed as suicide inhibitors for glutathione S-transferases (GSTs), which are involved in detoxification processes within cells. These inhibitors can trigger apoptosis in cancer cells by disrupting GST complexes, providing a potential avenue for anticancer therapies .
Anticancer Research
The compound has been explored for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can induce cell death in tumor lines through mechanisms involving the modulation of GST activity and apoptosis pathways . This suggests a promising role for this compound in developing novel cancer treatments.
Drug Delivery Systems
The ability to modify the compound's structure allows it to be incorporated into drug delivery systems. Its amphiphilic nature can facilitate the encapsulation of hydrophobic drugs within nanoparticles or liposomes, improving bioavailability and targeting efficiency in therapeutic applications .
Sensor Development
Due to its fluorescent properties, this compound can be utilized in the development of sensors for detecting metal ions or other environmental pollutants. The compound's response to specific analytes can be monitored through changes in fluorescence intensity, providing a sensitive method for environmental monitoring .
Polymer Chemistry
In polymer science, the incorporation of benzoxadiazole derivatives into polymer matrices has been investigated to enhance optical properties and thermal stability. These materials can be used in applications ranging from optical devices to protective coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Differences :
Pharmacological and Physicochemical Properties
Insights :
- The benzoxadiazole group may enhance fluorescence, enabling use in imaging, unlike Amineptine or GHB.
- Higher logP than GHB suggests greater blood-brain barrier penetration, but lower than Amineptine, indicating intermediate lipophilicity.
Legal and Regulatory Status
- GHB : Schedule I (restricted use) .
Biological Activity
7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid (CAS Number: 1707735-21-4) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoxadiazole moiety that is known for its role in various biological activities.
The biological activity of this compound is primarily linked to its interaction with glutathione S-transferases (GSTs). GSTs are a family of enzymes involved in detoxification processes and are often overexpressed in cancer cells.
- GST Inhibition : Research indicates that derivatives of benzoxadiazole can act as suicide inhibitors for GSTs. For instance, compounds similar to this compound have been shown to bind tightly to the active site of GSTs, leading to apoptosis in tumor cells through the dissociation of the JNK.GSTP1-1 complex .
- Anticancer Activity : The compound's ability to accumulate in tumor cells while avoiding multidrug resistance mechanisms enhances its potential as an anticancer agent. Studies have demonstrated that submicromolar concentrations can trigger cell death in various human tumor cell lines .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The presence of the benzoxadiazole ring is crucial for its interaction with GSTs. Modifications to this core structure can lead to variations in potency and selectivity against different GST isoforms.
| Structural Feature | Effect on Activity |
|---|---|
| Benzoxadiazole moiety | Essential for GST inhibition |
| Amino group | Enhances binding affinity |
| Heptanoic acid chain | Influences solubility and cellular uptake |
Case Study 1: Antitumor Efficacy
A study evaluated the effects of various benzoxadiazole derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxic effects against breast and colon cancer cells. The mechanism was attributed to enhanced apoptosis mediated by GST inhibition .
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic profile of related compounds following intraperitoneal administration in animal models. The study reported rapid uptake in plasma and target tissues, peaking at approximately 30 minutes post-administration. This rapid absorption correlated with observed anticonvulsant effects .
Q & A
Q. How is 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid synthesized, and what key purification techniques ensure high yield?
The synthesis typically involves coupling the benzoxadiazole amine moiety (2,1,3-Benzoxadiazol-4-amine, CAS 767-63-5) with heptanoic acid derivatives via nucleophilic substitution or amidation reactions. Purification often employs column chromatography using silica gel or reverse-phase HPLC to isolate the target compound. Critical parameters include reaction temperature (optimized between 60–80°C) and stoichiometric control of reagents to minimize byproducts . Yield optimization may require iterative adjustments to solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., EDCI/HOBt for amide bond formation) .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzoxadiazole ring connectivity and heptanoic acid chain integrity. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while FT-IR identifies functional groups like the carboxylic acid (–COOH) and aromatic C–N bonds. UV-Vis spectroscopy can detect π→π* transitions in the benzoxadiazole moiety (~300–350 nm), aiding in purity assessment .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s benzoxadiazole group acts as a fluorescent probe or electron-deficient scaffold for targeting enzymes (e.g., kinases) or receptors. Its heptanoic acid chain enhances solubility for in vitro bioactivity assays. Applications include:
- Enzyme inhibition studies : Monitoring binding kinetics via fluorescence quenching .
- Drug delivery systems : Conjugation with bioactive molecules to improve cellular uptake .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
A 2³ factorial design (factors: temperature, catalyst concentration, solvent ratio) identifies interactions between variables. For example, varying DMF/THF ratios (60:40 to 80:20) and Pd catalyst loadings (0.5–2 mol%) can maximize yield while minimizing side reactions. Response surface methodology (RSM) further refines optimal conditions .
Q. What computational approaches are suitable for predicting the bioactivity of its derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding affinities with target proteins (e.g., COX-2). Machine learning models (e.g., Random Forest) trained on structural descriptors (logP, polar surface area) can prioritize derivatives for synthesis .
Q. How do solvent polarity and temperature influence the stability of the benzoxadiazole moiety during storage?
Accelerated stability studies (40°C/75% RH for 6 months) in polar solvents (e.g., DMSO) show degradation via hydrolysis of the benzoxadiazole ring. Non-polar solvents (e.g., hexane) and lyophilization reduce degradation rates. HPLC-MS monitors degradation products like 2,1,3-benzoxadiazol-4-amine and heptanoic acid fragments .
Q. What methodological challenges arise when correlating in vitro bioactivity data with in vivo efficacy?
Key challenges include:
- Bioavailability : The carboxylic acid group may limit blood-brain barrier penetration, requiring prodrug strategies (e.g., esterification).
- Metabolic stability : Microsomal assays (human liver microsomes) identify oxidative metabolites that reduce efficacy.
- Dose-response alignment : Pharmacokinetic modeling (e.g., compartmental analysis) bridges in vitro IC₅₀ values to effective plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
